molecular formula C13H17NO5 B8408886 (R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid

(R)-4-methoxy-2-[(methoxycarbonyl)amino]Benzenebutanoic acid

Cat. No.: B8408886
M. Wt: 267.28 g/mol
InChI Key: NFDQIRISWSKWEY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is a compound of interest in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a methoxycarbonylamino group and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid typically involves the protection of amino groups and the activation of carboxyl groups. One common method is the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by coupling reactions to introduce the methoxybenzene moiety . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Industrial Production Methods

Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of the desired product. The use of automated synthesizers and optimized reaction conditions can significantly enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, leading to various biological effects .

Medicine

In medicine, ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-alpha-(Methoxycarbonylamino)-4-methoxybenzenebutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

(2R)-2-(methoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C13H17NO5/c1-18-10-6-3-9(4-7-10)5-8-11(12(15)16)14-13(17)19-2/h3-4,6-7,11H,5,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1

InChI Key

NFDQIRISWSKWEY-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC

Origin of Product

United States

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